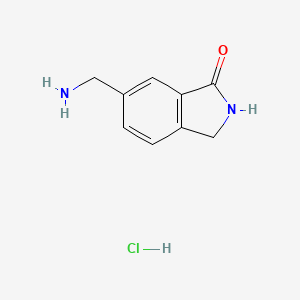

6-(Aminomethyl)isoindolin-1-one hydrochloride

Description

Properties

IUPAC Name |

6-(aminomethyl)-2,3-dihydroisoindol-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-4-6-1-2-7-5-11-9(12)8(7)3-6;/h1-3H,4-5,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAHVBHGQKJFFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)CN)C(=O)N1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856605 |

Source

|

| Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250443-39-0 |

Source

|

| Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide on the Solubility and Stability of 6-(Aminomethyl)isoindolin-1-one hydrochloride

Disclaimer: Publicly available quantitative data on the solubility and stability of 6-(Aminomethyl)isoindolin-1-one hydrochloride is limited. This guide provides a framework for determining these properties based on general principles for active pharmaceutical ingredients (APIs) and data on related compounds.

Introduction

6-(Aminomethyl)isoindolin-1-one hydrochloride is a heterocyclic organic compound belonging to the isoindolinone class.[1] Isoindolinone scaffolds are of significant interest in medicinal chemistry and are found in a variety of bioactive molecules and clinical drugs.[1] Understanding the physicochemical properties of 6-(Aminomethyl)isoindolin-1-one hydrochloride, specifically its solubility and stability, is crucial for its application in research and drug development. This document outlines the core chemical information, general properties inferred from related compounds, and detailed protocols for experimentally determining its solubility and stability profiles.

Core Compound Information

While specific experimental data is scarce, the fundamental properties of 6-(Aminomethyl)isoindolin-1-one hydrochloride have been established.

| Property | Value | Source |

| CAS Number | 1250443-39-0 | [2] |

| Molecular Formula | C₉H₁₁ClN₂O | [2] |

| Molecular Weight | 198.65 g/mol | [2] |

| Purity | >95% (typical) | [3] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |

The recommended storage conditions suggest that the compound may be sensitive to oxidation or temperature-induced degradation.[4]

General Physicochemical Properties of Isoindolinone Derivatives

Studies on related indolinone and isoindolinone derivatives can provide insights into the expected properties of 6-(Aminomethyl)isoindolin-1-one hydrochloride. The presence of both hydrogen bond donors (the aminomethyl group and the lactam N-H) and acceptors (the carbonyl oxygen and the nitrogen atoms) suggests potential for moderate aqueous solubility, which would be enhanced by the hydrochloride salt form. The aromatic ring system indicates that the molecule may be susceptible to photodegradation.[5]

Pharmacokinetic predictions on other indolinone derivatives often show high gastrointestinal absorption and the potential to cross the blood-brain barrier, though these are theoretical and would need to be experimentally verified for the target compound.[6]

Experimental Protocols for Solubility and Stability Determination

The following sections detail standardized, albeit hypothetical, protocols for determining the solubility and stability of 6-(Aminomethyl)isoindolin-1-one hydrochloride. These are based on guidelines from the International Council for Harmonisation (ICH) and common practices in pharmaceutical development.[7][8][9]

A thermodynamic (shake-flask) method is the gold standard for determining solubility.

Objective: To determine the equilibrium solubility of 6-(Aminomethyl)isoindolin-1-one hydrochloride in various solvents relevant to pharmaceutical development.

Materials:

-

6-(Aminomethyl)isoindolin-1-one hydrochloride

-

Solvents: Purified water, phosphate buffered saline (PBS) at pH 7.4, 0.1 M HCl, ethanol, methanol, acetonitrile.

-

Shake-flask apparatus or orbital shaker in a temperature-controlled incubator.

-

Centrifuge.

-

Validated HPLC method for quantification.

-

pH meter.

Procedure:

-

Add an excess amount of the compound to a known volume of each solvent in a sealed flask. The excess solid should be clearly visible.

-

Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove undissolved solids.

-

Dilute the filtrate with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

The experiment should be performed in triplicate for each solvent and temperature.

The workflow for this protocol can be visualized as follows:

Caption: A generalized workflow for determining thermodynamic solubility.

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[5]

Objective: To investigate the degradation of 6-(Aminomethyl)isoindolin-1-one hydrochloride under various stress conditions (hydrolysis, oxidation, photolysis, and heat) and to develop a stability-indicating HPLC method.

Materials:

-

6-(Aminomethyl)isoindolin-1-one hydrochloride

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

-

Calibrated stability chambers (thermal and photostability)

-

Validated stability-indicating HPLC method with a photodiode array (PDA) detector.

Procedure:

-

Sample Preparation: Prepare stock solutions of the compound (e.g., 1 mg/mL) in a suitable solvent.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and store at 60 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and store at 60 °C.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

-

Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. For acid/base hydrolysis samples, neutralize them before analysis. Analyze all samples by a stability-indicating HPLC-PDA method to separate the parent compound from any degradants.

-

Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in both stressed and unstressed samples to ensure the method is stability-indicating.

The logical flow for a forced degradation study is outlined below:

Caption: Logical flow for conducting forced degradation studies.

Conclusion

While specific, publicly available data for 6-(Aminomethyl)isoindolin-1-one hydrochloride is not readily found, this guide provides a comprehensive framework for its characterization. The provided protocols for solubility and stability testing, based on established industry guidelines, offer a clear path for researchers to generate the necessary data for drug development and other scientific applications. The isoindolinone core suggests that careful consideration should be given to potential photo- and thermal instability. Experimental determination of these properties is a critical step in advancing the use of this compound.

References

- 1. preprints.org [preprints.org]

- 2. 6-(aMinoMethyl)isoindolin-1-one hydrochloride | 1250443-39-0 [chemicalbook.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 5-(aMinoMethyl)isoindolin-1-one hydrochloride | 1422057-35-9 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. fda.gov [fda.gov]

- 9. fda.gov.ph [fda.gov.ph]

Isoindolin-1-one scaffold in medicinal chemistry

An In-depth Technical Guide to the Isoindolin-1-one Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one scaffold is a privileged heterocyclic motif that forms the structural core of a multitude of biologically active compounds.[1][2][3] Its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives have established it as a significant area of interest in medicinal chemistry and drug discovery.[4][5] This technical guide provides a comprehensive overview of the isoindolin-1-one scaffold, including its synthesis, biological applications, and the mechanisms of action of its derivatives.

The construction of the isoindolin-1-one core can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern transition-metal-catalyzed C-H activation.[4]

Key Synthetic Strategies:

-

Transition Metal-Catalyzed Synthesis: This is a primary method for constructing the isoindolin-1-one core.[1] Techniques include:

-

Rhodium-catalyzed C-H activation and annulation: This atom-economical approach involves the reaction of N-substituted benzamides with alkenes or alkynes.[4]

-

Palladium-catalyzed carbonylation: This method utilizes benzylamines as starting materials to introduce a carbonyl group and facilitate cyclization.[6]

-

Copper-catalyzed sp3 C-H functionalization: This approach allows for the synthesis of isoindolinones from 2-alkyl-N-substituted benzamides.[6]

-

-

Base-Mediated Intramolecular Cyclization: This is a fundamental and widely used method for the synthesis of 3-substituted isoindolin-1-ones.[1]

-

Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction offer an efficient pathway to structurally diverse isoindolin-1-ones.[4][7]

-

Other Methods: Additional synthetic routes include electrochemical methods, radical and oxidant-driven metal-free methods, acid-catalyzed methods, ring-opening methods, and ultrasound-assisted synthesis.[2][3]

A generalized workflow for the synthesis and initial evaluation of novel isoindolin-1-one compounds is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds | Semantic Scholar [semanticscholar.org]

- 6. Isoindolinone synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

The Strategic Role of 6-(Aminomethyl)isoindolin-1-one in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1][2] Unlike small molecule inhibitors that require sustained binding to a protein's active site, PROTACs act as catalysts that hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[3][4] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The choice of E3 ligase ligand is a critical determinant of a PROTAC's success. Among the handful of E3 ligases successfully recruited for targeted protein degradation, Cereblon (CRBN) has become a mainstay.[5][6] Ligands based on immunomodulatory imide drugs (IMiDs), such as thalidomide and pomalidomide, are widely used to engage the CRL4^CRBN^ E3 ligase complex.[5] The isoindolin-1-one scaffold is the core chemical structure responsible for this interaction.

This technical guide focuses on 6-(Aminomethyl)isoindolin-1-one , a functionalized derivative of the isoindolin-1-one core. This molecule represents a key building block in modern PROTAC design, featuring a reactive aminomethyl group strategically placed for linker attachment. We will explore its mechanism of action, role in PROTAC assembly, and the experimental protocols used to characterize the resulting degraders.

Molecular Profile and Mechanism of Action

The 6-(Aminomethyl)isoindolin-1-one moiety serves as the CRBN-recruiting element of a PROTAC. The isoindolin-1-one core mimics the structure of pomalidomide, enabling it to bind within a hydrophobic pocket of the CRBN substrate receptor. The aminomethyl group at the 6-position of the isoindolinone ring provides a convenient and strategically positioned point for covalent attachment of a linker, which is then connected to a POI-binding ligand.

The fundamental mechanism of action for a PROTAC utilizing this scaffold follows a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the CRBN E3 ligase, forming a key POI-PROTAC-CRBN ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase complex to transfer ubiquitin (Ub) from a charged E2 conjugating enzyme onto lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition: The polyubiquitinated POI is recognized by the 26S proteasome.

-

Degradation and Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule is then released and can initiate another cycle of degradation.

Application in PROTAC Development

The development of a novel PROTAC is a multi-step process that involves rational design and rigorous experimental validation. The 6-(aminomethyl)isoindolin-1-one scaffold is introduced during the chemical synthesis phase, where it is coupled via its amino group to a pre-synthesized linker-POI ligand fragment.

The workflow for developing a PROTAC using this building block typically involves:

-

Target Selection & Binder Identification: A protein of interest is chosen, and a suitable small molecule binder (warhead) is identified or designed.

-

E3 Ligand Selection: CRBN is selected as the E3 ligase, making 6-(aminomethyl)isoindolin-1-one an appropriate choice for the ligase-recruiting moiety.

-

Linker Design & Synthesis: A chemical linker of varying length, composition, and rigidity is designed to optimally bridge the POI binder and the CRBN ligand. The linker is often synthesized with a reactive group to couple with the aminomethyl handle.

-

PROTAC Synthesis: The POI binder-linker is conjugated to 6-(aminomethyl)isoindolin-1-one.

-

In Vitro Evaluation: The synthesized PROTAC is tested for its ability to bind CRBN, bind the POI, form a ternary complex, and induce degradation of the POI in cell lines.

-

Lead Optimization: Structure-activity relationships (SAR) are established to optimize the degrader's potency (DC50), efficacy (Dmax), and selectivity.

Quantitative Data for Isoindolinone-Based PROTACs

While specific binding and degradation data for PROTACs using 6-(aminomethyl)isoindolin-1-one are not extensively documented in publicly accessible literature, we can analyze data from PROTACs using the closely related and well-characterized pomalidomide ligand to provide a benchmark for expected performance. The following tables summarize representative quantitative data for pomalidomide-based PROTACs against various targets.

Table 1: CRBN Binding Affinity of Pomalidomide

| Ligand | Assay Type | Kd (nM) | Reference |

| Pomalidomide | ITC | 250 | [5] |

| Pomalidomide | TR-FRET | 1800 | [5] |

Note: Binding affinity can vary based on the assay method. ITC (Isothermal Titration Calorimetry) measures direct binding in solution, while TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is a proximity-based assay.

Table 2: Representative Degradation Potency of Pomalidomide-Based PROTACs

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ZQ-23 | HDAC8 | K562 | 147 | 93 | [3] |

| PROTAC 16 | EGFRWT | A549 | 32.9 | >90 | [4] |

| dBET57 | BRD4 | MM.1S | 4.7 | >95 | [5] |

DC50: The concentration of PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achievable.

Key Experimental Protocols

This section provides generalized, yet detailed, methodologies for the synthesis of a functionalized isoindolinone and the characterization of a resulting PROTAC.

Generalized Protocol for Synthesis of a C6-Functionalized Isoindolinone

This protocol is a representative synthesis for creating a C6-functionalized isoindolinone, which serves as a precursor to 6-(aminomethyl)isoindolin-1-one. The final reduction of an azide or nitrile at the C6 position would yield the desired amine.

-

Starting Material: 4-Bromo-2-(hydroxymethyl)benzonitrile.

-

Step 1: Azide Formation.

-

Dissolve 4-bromo-2-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the resulting 4-bromo-2-(azidomethyl)benzonitrile by column chromatography.

-

-

Step 2: Cyclization to Isoindolinone.

-

Dissolve the 4-bromo-2-(azidomethyl)benzonitrile (1.0 eq) in a mixture of acetic acid and water.

-

Add zinc dust (5.0 eq) portion-wise while maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours. The reaction involves the reduction of the nitrile and azide, followed by intramolecular cyclization.

-

Filter the reaction mixture through celite to remove excess zinc.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to yield 6-aminoisoindolin-1-one.

-

-

Step 3: Conversion of Amine to Aminomethyl (if starting from a different precursor) or final reduction.

-

The final step to obtain 6-(aminomethyl)isoindolin-1-one would typically involve the reduction of a nitrile or azide group at the 6-position of the isoindolinone ring using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Protocol for CRBN Binding Assay (Competitive Fluorescence Polarization)

This assay quantifies the ability of a test compound (e.g., 6-(aminomethyl)isoindolin-1-one) to displace a fluorescently labeled tracer from the CRBN protein.

-

Materials:

-

Recombinant human CRBN/DDB1 protein complex.

-

Fluorescent tracer (e.g., a fluorescein-labeled thalidomide probe).

-

Test compound and positive control (e.g., pomalidomide).

-

Assay Buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4).[6]

-

384-well, non-stick, black microplates.

-

-

Procedure:

-

Prepare a serial dilution of the test compound and pomalidomide in assay buffer.

-

In the microplate, add a fixed concentration of the CRBN/DDB1 complex and the fluorescent tracer to each well.

-

Add the serially diluted test compounds and controls to the wells. Include wells with no competitor (maximum polarization) and wells with no protein (minimum polarization).

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization (FP) using a suitable plate reader.

-

-

Data Analysis:

-

Convert the raw FP data to percent inhibition relative to the controls.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the fluorescent tracer.

-

Protocol for Target Degradation Assay (Western Blot)

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.

-

Materials:

-

Cell line expressing the target protein.

-

Complete cell culture medium.

-

PROTAC compound (stock in DMSO).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in complete medium. Treat the cells for a specified time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.

-

After treatment, wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.

-

Harvest the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and resolve by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash again and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.

-

Disruption of Cellular Signaling

By degrading a key protein, a PROTAC can effectively dismantle a signaling pathway crucial for disease progression. For example, a PROTAC targeting a receptor tyrosine kinase (RTK) can prevent downstream signaling cascades that drive cell proliferation and survival.

Conclusion

6-(Aminomethyl)isoindolin-1-one represents a vital, pre-functionalized building block for the synthesis of CRBN-recruiting PROTACs. Its isoindolin-1-one core ensures high-affinity binding to the CRBN E3 ligase, while the strategically placed aminomethyl group provides a robust and versatile handle for linker attachment. This enables the modular and efficient construction of diverse PROTAC libraries. While direct, comprehensive quantitative data for this specific moiety remains sparse in public literature, the extensive validation of its parent scaffold, pomalidomide, underscores its utility and potential. By providing a reliable anchor to the cell's degradation machinery, 6-(aminomethyl)isoindolin-1-one and similar derivatives are instrumental in advancing the development of novel protein degraders for a wide range of therapeutic applications.

References

- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-(Aminomethyl)isoindolin-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(Aminomethyl)isoindolin-1-one hydrochloride, a key intermediate in the development of various therapeutic agents. This document details the synthetic pathway, experimental protocols, and quantitative data to support research and development in the pharmaceutical and chemical industries.

Synthetic Strategy Overview

The synthesis of 6-(Aminomethyl)isoindolin-1-one hydrochloride is typically achieved through a two-step process commencing from a suitable 6-substituted isoindolin-1-one precursor. The general strategy involves:

-

Cyanation: Introduction of a nitrile group at the 6-position of the isoindolin-1-one ring system. This is commonly accomplished via a nucleophilic substitution reaction on a precursor such as 6-bromoisoindolin-1-one.

-

Reduction: Conversion of the nitrile group to a primary amine (aminomethyl group) through catalytic hydrogenation.

-

Salt Formation: Treatment of the resulting free amine with hydrochloric acid to yield the stable hydrochloride salt.

This approach is favored for its efficiency and the availability of starting materials.[1][2]

Experimental Protocols

Step 1: Synthesis of 6-Cyanoisoindolin-1-one

The initial step involves the conversion of 6-bromoisoindolin-1-one to 6-cyanoisoindolin-1-one. This reaction is a crucial step for introducing the nitrogen-containing functional group that will be later reduced.

Experimental Protocol:

A mixture of 6-bromoisoindolin-1-one, a cyanide source such as copper(I) cyanide or zinc cyanide, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is heated under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled and worked up by quenching with an aqueous solution, followed by extraction of the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford 6-cyanoisoindolin-1-one.

Step 2: Synthesis of 6-(Aminomethyl)isoindolin-1-one

The second step is the reduction of the nitrile group of 6-cyanoisoindolin-1-one to the corresponding primary amine, 6-(aminomethyl)isoindolin-1-one. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and selectivity.[1][3]

Experimental Protocol:

6-Cyanoisoindolin-1-one is dissolved in a suitable solvent, typically ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. A hydrogenation catalyst, most commonly Raney Nickel, is added to the solution.[1][3] The mixture is then subjected to a hydrogen atmosphere in a hydrogenation apparatus. The reaction is typically carried out at elevated pressure and temperature to facilitate the reduction. After the reaction is complete, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude 6-(aminomethyl)isoindolin-1-one.

Step 3: Preparation of 6-(Aminomethyl)isoindolin-1-one Hydrochloride

The final step is the conversion of the free amine to its more stable and handleable hydrochloride salt.[4][5][6][7]

Experimental Protocol:

The crude 6-(aminomethyl)isoindolin-1-one is dissolved in a suitable organic solvent, such as ethanol, methanol, or a mixture of ethers. A solution of hydrogen chloride in an organic solvent (e.g., HCl in isopropanol or dioxane) or gaseous hydrogen chloride is then added to the solution of the amine with stirring.[6] The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent to remove any remaining impurities, and dried under vacuum to give 6-(aminomethyl)isoindolin-1-one hydrochloride as a stable solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 6-(Aminomethyl)isoindolin-1-one hydrochloride. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) |

| 1 | 6-Bromoisoindolin-1-one | 6-Cyanoisoindolin-1-one | CuCN or Zn(CN)₂, Pd catalyst, DMF/NMP, heat | 75-85 | >95 |

| 2 | 6-Cyanoisoindolin-1-one | 6-(Aminomethyl)isoindolin-1-one | Raney Ni, H₂, Ethanol/Ammonia, heat, pressure | 80-90 | >97 |

| 3 | 6-(Aminomethyl)isoindolin-1-one | 6-(Aminomethyl)isoindolin-1-one hydrochloride | HCl (in organic solvent), Ethanol/Ether | >95 | >99 |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of 6-(Aminomethyl)isoindolin-1-one hydrochloride.

Caption: Synthetic workflow for 6-(Aminomethyl)isoindolin-1-one hydrochloride.

Conclusion

This technical guide outlines a reliable and efficient synthetic route to 6-(Aminomethyl)isoindolin-1-one hydrochloride. The provided experimental protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate. The described methodology, centered around a cyanation-reduction sequence, offers a practical approach for obtaining the target compound in good yield and high purity.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. asianpubs.org [asianpubs.org]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

6-(Aminomethyl)isoindolin-1-one as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality in drug discovery.[1][2] PROTACs are heterobifunctional molecules that harness the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3] These molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker to connect the two.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]

Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN), is a widely exploited E3 ligase in PROTAC design.[5][6] Ligands for Cereblon are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide and its analogs.[7] The isoindolin-1-one scaffold is a key structural feature of many Cereblon ligands. This technical guide focuses on 6-(aminomethyl)isoindolin-1-one, a functionalized isoindolinone derivative, as a versatile ligand for recruiting the Cereblon E3 ligase in the development of novel PROTACs. We will delve into its mechanism of action, provide a framework for the quantitative evaluation of its binding and degradation efficacy, and present detailed experimental protocols for its characterization.

Mechanism of Action

The core function of a PROTAC incorporating 6-(aminomethyl)isoindolin-1-one is to induce the proximity between a target protein and the Cereblon E3 ligase complex. The 6-(aminomethyl)isoindolin-1-one moiety serves as the Cereblon-binding element. Upon simultaneous binding of the PROTAC to the POI and Cereblon, a ternary complex is formed.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[8] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACpedia - PROTACS on 29129717 [protacpedia.weizmann.ac.il]

- 5. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Investigational Therapeutic Agents Derived from Isoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, leading to the development of several investigational and clinically approved therapeutic agents. This technical guide provides an in-depth overview of isoindolin-1-one-based investigational agents, focusing on their synthesis, mechanisms of action, and therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.

Overview of Therapeutic Applications

Isoindolin-1-one derivatives have demonstrated a broad spectrum of biological activities, making them a versatile platform for drug discovery. Key therapeutic areas where these compounds have shown promise include:

-

Anticancer Activity: This is one of the most extensively studied applications. Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines through mechanisms such as kinase inhibition and modulation of protein degradation pathways.

-

Anti-inflammatory Effects: Certain isoindolin-1-one compounds have been found to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

-

Antimicrobial Activity: The isoindolin-1-one core has been incorporated into molecules with activity against a range of bacterial and fungal pathogens.

-

Neurological Disorders: Some derivatives have been investigated as positive allosteric modulators of GABA-A receptors, suggesting potential applications in conditions like epilepsy.

Data Presentation: Quantitative Bioactivity

The following tables summarize the quantitative data for various isoindolin-1-one derivatives across different therapeutic applications, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Isoindolin-1-one Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | Cytotoxicity | 0.26 µg/mL | |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | Cytotoxicity | 3.81 µg/mL | |

| 3-Methyleneisoindolin-1-one Derivative 1 | MCF-7 (Breast cancer) | Antiproliferative | < 10 | [1] |

| 3-Methyleneisoindolin-1-one Derivative 2 | MCF-7 (Breast cancer) | Antiproliferative | < 10 | [1] |

| Isoindolinone Derivative 2a | A549 (Lung cancer) | Anticancer | 650.25 | [2] |

Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives

| Compound | Isoform | IC50 (nM) | Kᵢ (nM) | Reference |

| 2c | hCA I | - | 11.48 ± 4.18 | [3] |

| hCA II | - | 9.32 ± 2.35 | [3] | |

| 2f | hCA I | 11.24 ± 0.291 | 16.09 ± 4.14 | [3] |

| hCA II | 27.80 ± 0.170 | 14.87 ± 3.25 | [3] | |

| Acetazolamide (Standard) | hCA I | 75.73 ± 1.205 | - | [3] |

| hCA II | 231 ± 1 | - | [3] |

Table 3: Antimicrobial Activity of Isoindolin-1-one Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Isoindolin-1-one-3-phosphonate Derivative | Staphylococcus aureus | - | |

| Isoindolin-1-one-3-phosphonate Derivative | Bacillus cereus | - | |

| Isoindolin-1-one-3-phosphonate Derivative | Klebsiella pneumoniae | - | |

| Isoindolin-1-one-3-phosphonate Derivative | Escherichia coli | - | |

| Isoindolin-1-one-3-phosphonate Derivative | Candida albicans | - | |

| Isoindolin-1-one-3-phosphonate Derivative | Yarrowia lipolytica | - | |

| N-substituted isoindolin-5-one | Gram-positive bacteria | - | |

| N-substituted isoindolin-5-one | Gram-negative bacteria | - |

Note: Specific MIC values for the phosphonate and N-substituted derivatives were not provided in the source material but were reported to have activity.

Key Investigational Agents and Their Mechanisms of Action

Lenalidomide: A Paradigm of Targeted Protein Degradation

Lenalidomide is a prominent derivative of thalidomide, featuring an isoindolin-1-one core. It is a cornerstone in the treatment of multiple myeloma. Its mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the Ikaros family zinc finger transcription factors IKZF1 and IKZF3. The degradation of these factors is detrimental to the survival of multiple myeloma cells.

References

- 1. Design, Synthesis, and Anti-Cancer Activity Evaluation of a 3-methyleneisoindolin- 1-One Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

The Isoindolin-1-one Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one framework has emerged as a "privileged structure" in medicinal chemistry, forming the core of a multitude of biologically active compounds with therapeutic potential across a wide range of diseases.[1][2] Its synthetic accessibility and the diverse biological activities exhibited by its derivatives have made it a focal point of intensive research in the quest for novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of recent discoveries in the field, focusing on novel isoindolin-1-one derivatives, their synthesis, biological evaluation, and mechanisms of action.

Therapeutic Applications of Novel Isoindolin-1-one Derivatives

The versatility of the isoindolin-1-one scaffold allows for the development of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system (CNS) effects.[1][4] Recent research has highlighted the potential of these derivatives in several key therapeutic areas.

Modulators of GABA-A Receptors for Epilepsy Treatment

Epilepsy, a prevalent and often life-threatening neurological disorder, is a key area of investigation for novel therapeutics. The γ-aminobutyric acid type A (GABA-A) receptors are crucial targets for antiepileptic drugs.[5][6] A recent study has led to the discovery of a series of 2,7-disubstituted isoindolin-1-one derivatives that act as potent positive allosteric modulators (PAMs) of GABA-A receptors.[5][6]

These compounds have demonstrated significant efficacy in preclinical seizure models.[6] Notably, compound Cpd48 exhibited strong potentiation of both synaptic and extra-synaptic GABA-A receptors and showed potent in vivo efficacy in mouse models of seizures, including the subcutaneous pentylenetetrazol (sc-PTZ) and maximal electroshock (MES) models.[6] Furthermore, Cpd48 displayed high selectivity for GABA-A receptors over other CNS ion channels and possessed favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[6]

Table 1: In Vitro Activity of 2,7-Disubstituted Isoindolin-1-one Derivatives as GABA-A Receptor PAMs [5]

| Compound | R¹ | R² | EC₅₀ (μM) at α1β2γ2 | Eₘₐₓ (fold) at α1β2γ2 |

| 24 | H | Br | >10 | - |

| 11a | 2,4-diCl-Ph | Br | 0.85 | 8.5 |

| 27 | 2,4-diCl-Ph | Ph | 0.82 | 10.2 |

| 28 | 2,4-diCl-Ph | 7-Ph | 0.21 | 11.36 |

Table 2: In Vivo Anticonvulsant Activity of Cpd48 [6]

| Seizure Model | ED₅₀ (mg/kg) |

| sc-PTZ | 8.20 |

| MES | 2.68 |

Carbonic Anhydrase Inhibitors with Anticancer Potential

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has been a target for the treatment of several diseases, including cancer. A novel series of isoindolin-1-one derivatives has been synthesized and evaluated for their inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II) isozymes.[7]

Several of these compounds, particularly 2c and 2f , demonstrated superior inhibitory effects on both hCA I and hCA II compared to the standard inhibitor acetazolamide (AAZ).[7] These compounds exhibited Ki values in the low nanomolar range, indicating a high affinity for the active site of the enzymes.[7] Furthermore, some of these derivatives, such as compound 2a , displayed dose-dependent anticancer activity against A549 lung cancer cells without showing cytotoxicity to healthy cells at the tested concentrations.[7]

Table 3: Carbonic Anhydrase Inhibition Data for Novel Isoindolin-1-one Derivatives [7]

| Compound | hCA I Ki (nM) | hCA I IC₅₀ (nM) | hCA II Ki (nM) | hCA II IC₅₀ (nM) |

| 2a | 87.08 ± 35.21 | 75.73 ± 1.205 | 160.34 ± 46.59 | 231 ± 1 |

| 2c | 11.48 ± 4.18 | 11.24 ± 0.291 | 14.87 ± 3.25 | 15.83 ± 0.125 |

| 2f | 16.09 ± 4.14 | 12.50 ± 0.187 | 9.32 ± 2.35 | 13.02 ± 0.041 |

| AAZ | 436.20 | - | 93.53 | - |

Computational Discovery of CDK7 Inhibitors for Breast Cancer Therapy

The inhibition of cyclin-dependent kinases (CDKs) is a promising strategy for the development of anti-breast cancer drugs.[8] A computational study virtually screened a library of 48 isoindolin-1-one derivatives for their potential to inhibit CDK7.[8] Through molecular docking, two lead compounds, ligand 7 and ligand 14 , were identified with high binding affinities to the active site of CDK7.[8]

Density functional theory (DFT) studies suggested that these molecules are chemically reactive, which could contribute to their anticancer activity.[8] Pharmacokinetic predictions also indicated that these compounds possess favorable drug-like properties.[8] This in silico approach highlights the potential of isoindolin-1-one derivatives as effective CDK7 inhibitors and provides a strong foundation for their future synthesis and biological evaluation.[8]

Experimental Protocols

The synthesis of isoindolin-1-one derivatives can be achieved through various methodologies, including transition metal-catalyzed reactions, base-mediated cyclizations, and multicomponent reactions.[1][2]

General Synthesis of 2,7-Disubstituted Isoindolin-1-ones

A common synthetic route to 2,7-disubstituted isoindolin-1-ones involves a two-step process starting from a substituted isobenzofuran-1,3-dione.[5]

Step 1: Reduction of 7-Bromoisobenzofuran-1,3-dione Commercially available 7-bromoisobenzofuran-1,3-dione (9) is reduced using diisobutylaluminium hydride (DIBAL-H) to yield 7-bromoisobenzofuran-1(3H)-one (10).[5]

Step 2: Reaction with Substituted Anilines The resulting 7-bromoisobenzofuran-1(3H)-one (10) is then reacted with various substituted anilines in the presence of a catalyst, such as indium(III) chloride (InCl₃), at elevated temperatures to produce the desired 7-bromo substituted isoindolin-1-one derivatives.[5]

One-Pot Synthesis of Novel Isoindolinones from 2-Benzoylbenzoic Acid

An efficient, metal-free, one-pot method has been developed for the synthesis of novel isoindolin-1-one derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate (CSI) and various alcohols.[7] This reaction proceeds under mild conditions.[7]

General Procedure: To a solution of 2-benzoylbenzoic acid in an appropriate solvent, chlorosulfonyl isocyanate is added, followed by the addition of an alcohol. The reaction mixture is stirred at room temperature until completion. The resulting product is then isolated and purified using standard techniques.

In Vitro GABA-A Receptor PAM Assay

The activity of the synthesized compounds as PAMs of GABA-A receptors can be evaluated using a whole-cell patch-clamp electrophysiology assay on cells stably expressing the desired GABA-A receptor subtypes (e.g., α1β2γ2). The potentiation of the GABA-evoked current by the test compounds is measured to determine their EC₅₀ and Eₘₐₓ values.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against hCA I and hCA II can be determined by measuring the inhibition of the enzyme-catalyzed hydrolysis of 4-nitrophenyl acetate. The change in absorbance over time is monitored spectrophotometrically to calculate the percentage of inhibition and subsequently the IC₅₀ and Ki values.

Visualizing the Science

Diagrams are essential tools for illustrating complex biological pathways and experimental workflows.

Caption: Synthetic workflow for 2,7-disubstituted isoindolin-1-ones.

Caption: Signaling pathway of GABA-A receptor positive allosteric modulation.

Conclusion

The isoindolin-1-one scaffold continues to be a highly fruitful area of research in drug discovery. The diverse biological activities of its derivatives, coupled with the development of efficient and versatile synthetic methodologies, underscore its potential in addressing a wide range of unmet medical needs. The examples highlighted in this guide, from potent antiepileptic agents to novel anticancer compounds, demonstrate the remarkable adaptability of this chemical framework. As research continues, the discovery of new isoindolin-1-one derivatives with enhanced potency, selectivity, and pharmacokinetic profiles holds great promise for the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PROTAC Synthesis Using 6-(Aminomethyl)isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The Cereblon (CRBN) E3 ligase is a frequently utilized component in PROTAC design, with ligands often derived from thalidomide and its analogs. 6-(Aminomethyl)isoindolin-1-one serves as a valuable building block for the synthesis of CRBN-recruiting PROTACs, providing a reactive primary amine for versatile linker attachment.

This document provides a detailed protocol for the synthesis of a PROTAC utilizing 6-(aminomethyl)isoindolin-1-one as the CRBN E3 ligase ligand precursor. The protocol outlines a two-stage process: the coupling of a linker to 6-(aminomethyl)isoindolin-1-one and the subsequent conjugation to a ligand for a protein of interest.

Signaling Pathway: PROTAC-Mediated Protein Degradation

CRBN-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex (comprising DDB1, CUL4A, and RBX1). This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.

Caption: Mechanism of CRBN-PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using 6-(aminomethyl)isoindolin-1-one is a sequential process. The first stage involves the coupling of a bifunctional linker to the primary amine of 6-(aminomethyl)isoindolin-1-one. The second stage is the conjugation of the resulting intermediate with a ligand for the protein of interest.

Caption: General experimental workflow for PROTAC synthesis.

Experimental Protocols

This section provides a representative protocol for the synthesis of a PROTAC using 6-(aminomethyl)isoindolin-1-one. This protocol describes an amide bond formation to connect the linker and subsequent coupling to a POI ligand.

Protocol 1: Synthesis of CRBN Ligand-Linker Intermediate

This protocol details the amide coupling of 6-(aminomethyl)isoindolin-1-one with a carboxylic acid-functionalized linker (e.g., a PEG linker with a terminal carboxylic acid and a protected amine).

Reagents and Materials:

-

6-(Aminomethyl)isoindolin-1-one

-

Boc-NH-PEGx-COOH (or other suitable linker)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the Boc-NH-PEGx-COOH linker (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of 6-(aminomethyl)isoindolin-1-one (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with DCM (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the Boc-protected CRBN ligand-linker intermediate.

Protocol 2: Boc Deprotection of the Intermediate

Reagents and Materials:

-

Boc-protected CRBN ligand-linker intermediate

-

TFA (Trifluoroacetic acid) or 4M HCl in dioxane

-

DCM

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

-

Add an excess of TFA (e.g., 20% v/v in DCM) or 4M HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used in the next step without further purification.

Protocol 3: Final PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of the deprotected CRBN ligand-linker intermediate with a POI ligand containing a carboxylic acid functionality.

Reagents and Materials:

-

Deprotected CRBN ligand-linker intermediate (amine salt)

-

POI ligand with a carboxylic acid group

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Preparative HPLC system

Procedure:

-

In a reaction vial, dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the deprotected CRBN ligand-linker intermediate (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC product by preparative reverse-phase HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Data Presentation

The efficacy of a synthesized PROTAC is typically evaluated by its ability to induce the degradation of the target protein in a cellular context. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a template for summarizing such quantitative data.

| PROTAC Identifier | Target Protein (POI) | Cell Line | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-X | Example Kinase A | Cancer Cell Line A | PEG4 | 50 | >90 |

| PROTAC-Y | Example Receptor B | Cancer Cell Line B | Alkyl C8 | 100 | 85 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

The protocol described provides a robust framework for the synthesis of CRBN-recruiting PROTACs using 6-(aminomethyl)isoindolin-1-one as a key building block. The versatility of the aminomethyl group allows for the incorporation of a variety of linkers, enabling the optimization of PROTAC properties for specific target proteins. Subsequent biological evaluation is crucial to determine the potency and efficacy of the synthesized PROTACs. This detailed guide serves as a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics.

Application Notes and Protocols for Solid-Phase PROTAC Synthesis Utilizing 6-(Aminomethyl)isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

This application note provides a detailed guide for the solid-phase synthesis of PROTACs utilizing 6-(Aminomethyl)isoindolin-1-one as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion with excess reagents, and amenability to automated and parallel synthesis for the rapid generation of PROTAC libraries.[2]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further catalytic cycles of protein degradation.[5]

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of a PROTAC involves the sequential attachment of the E3 ligase ligand, a linker, and the POI ligand to a solid support. This methodology allows for easy purification at each step by simple filtration and washing. The final PROTAC is then cleaved from the solid support.

Materials and Reagents

| Reagent | Supplier | Purpose |

| 6-(Aminomethyl)isoindolin-1-one | Commercially available | E3 Ligase Ligand |

| Rink Amide Resin | Various | Solid Support |

| Fmoc-Cl or Fmoc-OSu | Various | Protecting Group for Amine |

| Fmoc-NH-PEGn-COOH (n=2, 4, 6, etc.) | Various | Linker |

| Carboxylic acid-functionalized POI Ligand | Synthesized in-house or commercially available | Target Protein Ligand |

| N,N-Dimethylformamide (DMF) | Various | Solvent |

| Dichloromethane (DCM) | Various | Solvent |

| Piperidine | Various | Fmoc Deprotection Reagent |

| N,N-Diisopropylethylamine (DIPEA) | Various | Base |

| HATU, HBTU, or DIC/HOBt | Various | Coupling Reagents |

| Trifluoroacetic Acid (TFA) | Various | Cleavage Reagent |

| Triisopropylsilane (TIS) | Various | Scavenger |

| Diethyl Ether (cold) | Various | Precipitation |

Experimental Protocols

Protocol 1: Fmoc Protection of 6-(Aminomethyl)isoindolin-1-one

-

Dissolve 6-(Aminomethyl)isoindolin-1-one (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium bicarbonate (2-3 equivalents), to the solution.

-

Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture with 1N HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Fmoc-6-(aminomethyl)isoindolin-1-one.

Protocol 2: Solid-Phase PROTAC Synthesis

Step 2.1: Resin Preparation

-

Place Rink Amide resin (100 mg, ~0.5 mmol/g) in a solid-phase synthesis vessel.

-

Swell the resin in DMF (2 mL) for 30 minutes at room temperature.

-

Drain the DMF.

Step 2.2: E3 Ligase Ligand Coupling

-

In a separate vial, dissolve Fmoc-6-(aminomethyl)isoindolin-1-one (2 equivalents relative to resin loading), a coupling reagent such as HATU (2 equivalents), and DIPEA (4 equivalents) in DMF.

-

Add the solution to the swollen resin.

-

Shake the reaction mixture at room temperature for 4-16 hours.

-

Drain the solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

Step 2.3: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF (2 mL) to the resin.

-

Shake for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin with DMF (5 x 2 mL).

Step 2.4: Linker Coupling

-

In a separate vial, dissolve the desired Fmoc-NH-PEGn-COOH linker (2 equivalents), HATU (2 equivalents), and DIPEA (4 equivalents) in DMF.

-

Add the solution to the resin.

-

Shake the reaction mixture at room temperature for 2-4 hours.

-

Drain the solution and wash the resin as described in Step 2.2.4.

Step 2.5: Fmoc Deprotection

-

Repeat the Fmoc deprotection procedure as described in Step 2.3.

Step 2.6: POI Ligand Coupling

-

In a separate vial, dissolve the carboxylic acid-functionalized POI ligand (2 equivalents), HATU (2 equivalents), and DIPEA (4 equivalents) in DMF.

-

Add the solution to the resin.

-

Shake the reaction mixture at room temperature for 4-16 hours.

-

Drain the solution and wash the resin as described in Step 2.2.4. Finally, wash with methanol (3 x 2 mL) and dry the resin under vacuum.

Protocol 3: Cleavage and Purification

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

-

Add the cleavage cocktail (2 mL) to the dried resin in a well-ventilated fume hood.

-

Shake the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude PROTAC by adding cold diethyl ether.

-

Centrifuge to pellet the crude product and decant the ether.

-

Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

Quantitative Data Summary

The following table provides representative data for the synthesis and characterization of a hypothetical PROTAC synthesized using the described methodology. Actual yields and purity will vary depending on the specific POI ligand and linker used.

| Step | Parameter | Value |

| Resin Loading | Initial Loading | 0.5 mmol/g |

| E3 Ligand Coupling | Coupling Efficiency | >95% |

| Linker Coupling | Coupling Efficiency | >95% |

| POI Ligand Coupling | Coupling Efficiency | >90% |

| Final Product | Crude Yield | 60-80% |

| Purification | Purity (by HPLC) | >98% |

| Characterization | Molecular Weight (by MS) | Confirmed |

Conclusion

The solid-phase synthesis approach detailed in this application note provides a robust and efficient method for the construction of PROTACs using 6-(Aminomethyl)isoindolin-1-one as a Cereblon E3 ligase ligand. The modular nature of this strategy allows for the rapid assembly of diverse PROTAC libraries, facilitating the exploration of structure-activity relationships and the development of novel targeted protein degraders. The provided protocols and workflows serve as a comprehensive guide for researchers in the field of targeted protein degradation.

References

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Coupling Linkers to 6-(Aminomethyl)isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)isoindolin-1-one is a versatile bicyclic lactam scaffold that presents a primary amine handle, making it an attractive building block in medicinal chemistry and drug development. This primary amine allows for the covalent attachment of various linkers, which can in turn be conjugated to other small molecules, peptides, proteins, or reporter tags. This enables the creation of a wide array of molecular entities for targeted drug delivery, imaging, and diagnostic applications. The isoindolinone core itself is found in a number of biologically active compounds, and its derivatization allows for the exploration of new chemical space.

These application notes provide detailed protocols for two common and robust methods for coupling linkers to the primary amine of 6-(Aminomethyl)isoindolin-1-one: amide bond formation via N-Hydroxysuccinimide (NHS) ester chemistry and secondary amine formation through reductive amination. Additionally, guidelines for the characterization of the resulting conjugates are provided.

Principle of Coupling Reactions

The primary amine of 6-(Aminomethyl)isoindolin-1-one serves as a nucleophile that can react with electrophilic functional groups on a linker. The choice of coupling chemistry will depend on the desired stability of the resulting bond and the functional groups present on the linker.

-

Amide Bond Formation via NHS Esters: N-hydroxysuccinimide esters are highly reactive with primary amines, forming stable amide bonds.[1][2] This reaction is efficient and proceeds under mild conditions, typically at a pH between 7.2 and 9.0.[3][4] The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[3]

-

Reductive Amination: This two-step process involves the initial reaction of the primary amine with an aldehyde or ketone on the linker to form a Schiff base (imine).[2][5] This intermediate is then reduced to a stable secondary amine using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[6] This method provides a stable and flexible linkage.

Experimental Workflow Overview

The general workflow for coupling linkers to 6-(Aminomethyl)isoindolin-1-one and characterizing the conjugate is outlined below. Successful bioconjugation requires careful monitoring at multiple stages, from the initial reaction to the final product characterization.[7]

Caption: General experimental workflow for coupling and characterization.

Protocol 1: Amide Bond Formation using an NHS Ester Linker

This protocol describes the coupling of a linker containing an N-Hydroxysuccinimide (NHS) ester to 6-(Aminomethyl)isoindolin-1-one.

Materials:

-

6-(Aminomethyl)isoindolin-1-one

-

Linker-NHS ester

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))[8]

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0[4]

-

Thin-layer chromatography (TLC) plates

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Reagent Preparation:

-

Allow the Linker-NHS ester to equilibrate to room temperature before opening the vial to prevent moisture condensation.[1][8]

-

Prepare a stock solution of 6-(Aminomethyl)isoindolin-1-one in the reaction buffer or an appropriate organic solvent.

-

Immediately before use, prepare a stock solution of the Linker-NHS ester in anhydrous DMF or DMSO.[1][8] Do not store NHS ester solutions as they are susceptible to hydrolysis.[8]

-

-

Coupling Reaction:

-

In a reaction vessel, dissolve 6-(Aminomethyl)isoindolin-1-one (1 equivalent) in the reaction buffer.

-

Add the Linker-NHS ester solution (1.1-1.5 equivalents) to the solution of 6-(Aminomethyl)isoindolin-1-one.[9] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[8]

-

Stir the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[1][9] The optimal reaction time may vary depending on the specific reactants.

-

Monitor the reaction progress by TLC or LC-MS to confirm the formation of the product and consumption of the starting materials.

-

-

Reaction Quenching:

-

Purification:

-

Purify the resulting conjugate using reverse-phase HPLC or other suitable chromatographic techniques to remove unreacted starting materials, the NHS byproduct, and any side products.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Assess the purity of the final product using analytical HPLC.

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| pH Range for Reaction | 7.2 - 9.0 | [3][4] |

| Linker-NHS Ester Stoichiometry | 1.1 - 1.5 equivalents | [9] |

| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | [1][9] |

| Quenching Buffer Concentration | 20 - 50 mM | [1][4] |

Protocol 2: Reductive Amination with an Aldehyde-Containing Linker

This protocol details the coupling of a linker containing an aldehyde functional group to 6-(Aminomethyl)isoindolin-1-one.

Materials:

-

6-(Aminomethyl)isoindolin-1-one

-

Linker-aldehyde

-

Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

-

Reducing agent: Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)[6]

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.0-7.0

-

Thin-layer chromatography (TLC) plates

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Schiff Base Formation:

-

Dissolve 6-(Aminomethyl)isoindolin-1-one (1 equivalent) and the Linker-aldehyde (1-1.2 equivalents) in anhydrous methanol or dichloromethane.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

The formation of the Schiff base can be monitored by TLC or LC-MS.

-

-

Reduction:

-

Once the imine formation is evident, add the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5-2.0 equivalents) portion-wise to the reaction mixture.

-

Continue to stir the reaction at room temperature for an additional 2-16 hours.

-

Monitor the reduction by TLC or LC-MS until the imine intermediate is consumed and the desired product is formed.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by reverse-phase HPLC.

-

-

Characterization:

-

Confirm the structure and purity of the final conjugate by LC-MS and NMR spectroscopy.

-

Determine the purity of the final product using analytical HPLC.

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Linker-Aldehyde Stoichiometry | 1.0 - 1.2 equivalents | N/A |

| Reducing Agent Stoichiometry | 1.5 - 2.0 equivalents | [6] |

| Reaction Time (Schiff Base) | 1 - 2 hours | N/A |

| Reaction Time (Reduction) | 2 - 16 hours | N/A |

Characterization of the Conjugate

Thorough characterization is crucial to ensure the identity, purity, and stability of the final 6-(aminomethyl)isoindolin-1-one-linker conjugate.

Analytical Techniques:

| Technique | Purpose | Reference |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | To confirm the molecular weight of the conjugate and monitor reaction progress. | [7][9] |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | To confirm the chemical structure and covalent linkage. | N/A |

| Analytical HPLC (High-Performance Liquid Chromatography) | To determine the purity of the final product. | [10] |

| HIC (Hydrophobic Interaction Chromatography) | Can be used to separate species with different drug-to-antibody ratios in the context of antibody-drug conjugates. | [7][11] |

| SEC (Size-Exclusion Chromatography) | Useful for purifying protein conjugates and assessing for aggregation. | [1] |

Signaling Pathway Considerations

While there are no specific signaling pathways directly attributed to 6-(aminomethyl)isoindolin-1-one itself in the provided search results, isoindolinone derivatives are known to be pharmacologically active. For example, they are core structures in molecules like lenalidomide, which modulates the activity of the cereblon E3 ubiquitin ligase complex. When designing conjugates with this scaffold for biological applications, it is important to consider how the entire molecule, including the linker and the conjugated payload, might interact with cellular pathways.

The following diagram illustrates a hypothetical scenario where a 6-(aminomethyl)isoindolin-1-one conjugate targets a cell surface receptor, leading to internalization and release of a therapeutic payload.

Caption: Hypothetical cellular uptake and action of a conjugate.

Conclusion

The primary amine of 6-(aminomethyl)isoindolin-1-one provides a reliable attachment point for a variety of linkers, enabling the synthesis of diverse molecular constructs. The protocols for amide bond formation and reductive amination described here offer robust and versatile methods for creating stable conjugates. Careful execution of these protocols, coupled with thorough analytical characterization, is essential for the successful development of novel therapeutics, diagnostics, and research tools based on this valuable scaffold.

References

- 1. benchchem.com [benchchem.com]